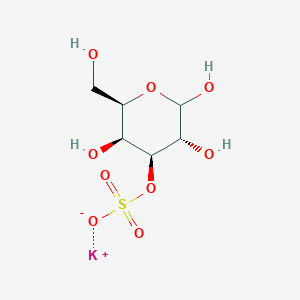
D-Galactose-3-sulfate potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-3-sulfate potassium salt: is a sulfated monosaccharide derivative of D-galactose. It is a white crystalline powder that is soluble in water. This compound is often used in biochemical research due to its unique properties and its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate potassium salt typically involves the sulfation of D-galactose. This can be achieved by reacting D-galactose with sulfur trioxide-pyridine complex in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: D-Galactose-3-sulfate potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include D-galacturonic acid or D-galactose aldehyde.
Reduction: Products include D-galactose-3-alcohol.
Substitution: Products vary depending on the nucleophile used, such as D-galactose-3-amine or D-galactose-3-thiol.
Applications De Recherche Scientifique
Chemistry: D-Galactose-3-sulfate potassium salt is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and enzymatic reactions involving sulfated sugars.
Biology: In biological research, this compound is used to study the role of sulfated sugars in cellular processes, including cell signaling, adhesion, and recognition. It is also used in the investigation of glycosaminoglycans and their interactions with proteins.
Medicine: this compound has potential therapeutic applications due to its involvement in biological processes. It is studied for its role in anti-inflammatory and anti-coagulant activities. Additionally, it is used in the development of drug delivery systems and biomaterials.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of D-Galactose-3-sulfate potassium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate group can form electrostatic interactions with positively charged amino acid residues, influencing protein function and stability. Additionally, the galactose moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating biological activity.
Comparaison Avec Des Composés Similaires
- D-Galactose-4-sulfate potassium salt
- D-Galactose-6-sulfate potassium salt
- D-Glucose-3-sulfate potassium salt
Comparison: D-Galactose-3-sulfate potassium salt is unique due to the position of the sulfate group on the third carbon of the galactose molecule. This positional isomerism can lead to differences in biological activity and interactions with other molecules. For example, D-Galactose-4-sulfate potassium salt has the sulfate group on the fourth carbon, which may result in different binding affinities and biological effects.
Propriétés
Formule moléculaire |
C6H11KO9S |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
potassium;[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.K/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4-,5+,6?;/m1./s1 |
Clé InChI |
YYLQORAZYJZBAX-REPBKKGHSA-M |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)




![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
